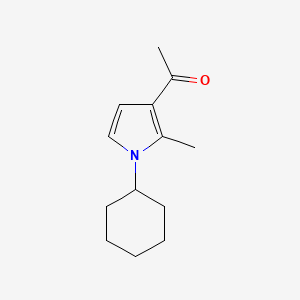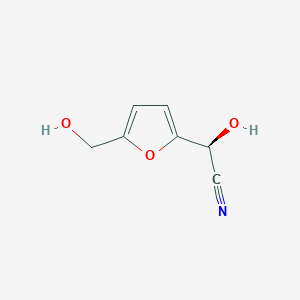
(S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile is an organic compound with a furan ring substituted with a hydroxymethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile typically involves the reaction of 5-hydroxymethylfurfural with a suitable nitrile source under specific conditions. The reaction is conducted in a solvent such as benzene, with a Dean-Stark trap for azeotropic water removal, followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-based aldehydes and acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The hydroxymethyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
Scientific Research Applications
(S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound’s furan ring and functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes . Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to (S)-2-Hydroxy-2-(5-(hydroxymethyl)furan-2-yl)acetonitrile, widely studied for its applications in renewable energy and materials.
2,5-Bis(hydroxymethyl)furan (BHMF): Another furan derivative with applications in polymer production and as a bio-based diol.
Furan-2,5-dicarboxylic acid (FDCA): Used as a renewable alternative to terephthalic acid in polymer synthesis.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-[5-(hydroxymethyl)furan-2-yl]acetonitrile |
InChI |
InChI=1S/C7H7NO3/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2,6,9-10H,4H2/t6-/m0/s1 |
InChI Key |
SDDJDHANNLBXID-LURJTMIESA-N |
Isomeric SMILES |
C1=C(OC(=C1)[C@H](C#N)O)CO |
Canonical SMILES |
C1=C(OC(=C1)C(C#N)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


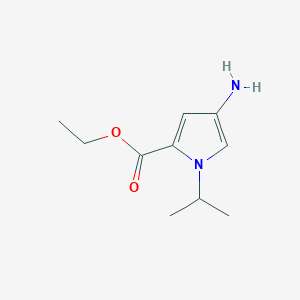
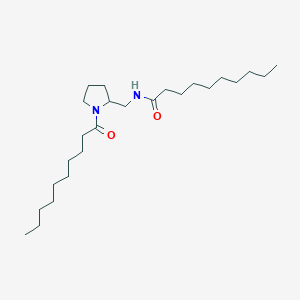

![Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-](/img/structure/B12884590.png)
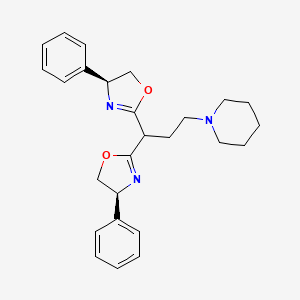
![2,6-Dimethoxy-N-[3-(3-methylhexan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12884595.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)
![5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one](/img/structure/B12884610.png)

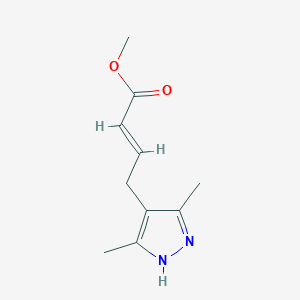

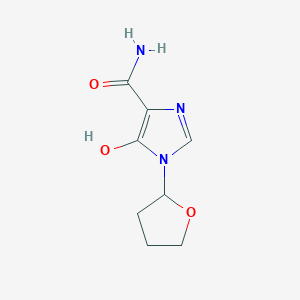
![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)
